molecular formula C10H19ClN2O B13009120 1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride

1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride

Cat. No.: B13009120
M. Wt: 218.72 g/mol
InChI Key: FHFZMVMIJXALIQ-UHFFFAOYSA-N
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Description

1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride is a bicyclic amine derivative featuring a fused pyrrolidine-azepine ring system substituted with an acetyl group. Its synthesis typically involves multi-step organic reactions, including cyclization and salt formation, to achieve high stereochemical purity.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12;/h9-11H,2-7H2,1H3;1H

InChI Key

FHFZMVMIJXALIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2CNCC2CC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen-containing bicyclic ketones. Below is a detailed comparison with analogous structures, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Functional Groups Key Properties Potential Applications
1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one HCl Decahydropyrroloazepine Acetyl, tertiary amine, HCl salt High solubility in polar solvents; moderate logP (~1.2) CNS drug intermediates
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one (2055839-77-3) Bicyclo[1.1.1]pentane Acetyl, hydroxyl Low logP (~0.8); high ring strain Bioisosteric replacement in SAR studies
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (83249-08-5) Bicyclo[1.1.1]pentane Carboxylic acid, hydroxyl High aqueous solubility; acidic (pKa ~3.5) Prodrug design
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl (676371-65-6) Bicyclo[1.1.1]pentane Ester, amine, HCl salt Moderate logP (~1.0); hydrolytically unstable Peptidomimetics

Key Observations

Core Rigidity vs. Flexibility :

  • The decahydropyrroloazepine core offers conformational flexibility compared to the highly strained bicyclo[1.1.1]pentane derivatives. This flexibility may enhance binding to dynamic protein targets, such as GPCRs, while bicyclo[1.1.1]pentanes are prized for their ability to replace aromatic rings in bioisosteric applications .

Solubility and logP :

  • The hydrochloride salt of the target compound improves solubility in aqueous media (logP ~1.2) compared to neutral bicyclo[1.1.1]pentane analogs (logP ~0.8–1.0), which may reduce bioavailability in lipid-rich environments.

Functional Group Diversity: The acetyl group in the target compound provides a site for further derivatization, similar to the ester and carboxylic acid groups in analogs.

Synthetic Accessibility :

  • Bicyclo[1.1.1]pentane derivatives often require specialized reagents (e.g., [1.1.1]propellane) for synthesis, whereas the decahydropyrroloazepine system can be constructed via classical cyclization methods, albeit with challenges in stereocontrol .

Biological Activity

1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride is a chemical compound with a complex bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H19ClN2O, with a molecular weight of approximately 218.72 g/mol . This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a decahydropyrrolo[3,4-d]azepine moiety, which contributes to its unique pharmacological profile. It is often studied for its interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays .

PropertyValue
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
IUPAC NameThis compound
CAS Number1955494-17-3

Preliminary studies suggest that this compound may interact with various neurotransmitter systems. It is hypothesized to modulate the activity of receptors such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. Further research using techniques like surface plasmon resonance and fluorescence spectroscopy is needed to elucidate its binding affinities and specific mechanisms of action .

Potential Interactions

The compound may exhibit interactions with:

  • Serotonin Receptors : Influencing mood and anxiety levels.
  • Dopamine Receptors : Potential implications in treating disorders like schizophrenia.
  • Enzymatic Pathways : Modulating enzymes linked to neurodegenerative diseases.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in cellular models of neurodegeneration. The mechanism was linked to the inhibition of oxidative stress pathways .
  • Antidepressant Activity : In animal models, administration of the compound showed significant antidepressant-like effects, suggesting its potential utility in treating depression .
  • Analgesic Properties : Another investigation indicated that this compound could reduce pain responses in rodent models, indicating possible applications in pain management therapies .

Comparative Analysis

To better understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-oneC10H18N2OLacks one hydrogen compared to decahydropyrrolo structure
1-{Decahydroquinolino[3,4-b]quinolin-6-yl}ethanoneC10H12N2OContains a quinoline core, differing in nitrogen placement
1-(Tetrahydropyrrolo[3,4-b]quinolin-6(5H)-yl)ethanoneC10H12N2OFeatures a tetrahydropyrrole structure

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